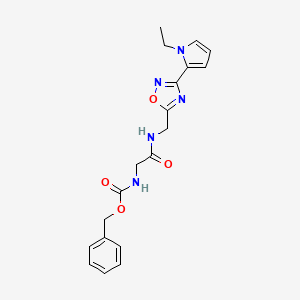

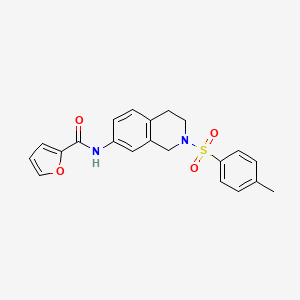

N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

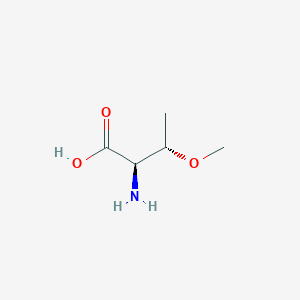

N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide, also known as EBC-46, is a natural compound derived from the seeds of the blushwood tree (Hylandia dockrillii) found in the rainforests of north Queensland, Australia. This compound has been the subject of extensive scientific research due to its potential as a cancer treatment.

Applications De Recherche Scientifique

Sigma Receptors Ligands : Novel benzofuran-2-carboxamide ligands, selective for sigma receptors, have been synthesized and exhibit high affinity at the sigma-1 receptor. These ligands, such as KSCM-1, have been developed through a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used for N-alkylation (Marriott et al., 2012).

Anticancer Agents and NF-κB Inhibitors : Benzofuran-2-carboxamide derivatives have been designed and synthesized as anticancer agents and inhibitors of NF-κB activity. Some of these derivatives show potent cytotoxic activities against various human cancer cell lines and inhibit LPS-induced NF-κB transcriptional activity (Choi et al., 2015).

Antimicrobial Agents : Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds show significant activity against a range of pathogenic microorganisms including gram-negative and gram-positive bacterial strains (Idrees et al., 2019).

Corrosion Inhibition : N-Phenyl-benzamide derivatives have been studied for their role in inhibiting the acidic corrosion of mild steel. These compounds act as interface corrosion inhibitors and show high inhibition efficiency, influenced by the presence of electron-withdrawing or electron-releasing substituents (Mishra et al., 2018).

Cholinesterase Inhibitors : Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized as new cholinesterase inhibitors. These compounds exhibit potent inhibitory effects on butyrylcholinesterase and also show good inhibitory effects on Aβ self-aggregation, suggesting potential in Alzheimer's disease research (Abedinifar et al., 2018).

Gastrointestinal Prokinetic Activity : N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-2-32-16-13-11-15(12-14-16)25-24(29)22-21(18-8-4-6-10-20(18)33-22)26-23(28)17-7-3-5-9-19(17)27(30)31/h3-14H,2H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMXTQAWFGJQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448072.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2448074.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2448089.png)

![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2448090.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)